LSD1 Inhibition vs. 2-Amino and 2-Benzylamino Analogs: Selectivity Over MAO-A
2-Anilino-5-benzylidenethiazol-4(5H)-one inhibits recombinant human LSD1 with an IC50 of 356 nM and shows >280-fold selectivity over MAO-A (IC50 >100,000 nM) in a fluorogenic peroxidase-coupled assay using a methylated peptide substrate [1]. In contrast, a closely related 2-amino-5-benzylidenethiazol-4-one derivative (BDBM256457) exhibits a Ki of 50 nM on LSD1 but demonstrates significant MAO-B activity (Ki >100,000 nM), indicating a different selectivity profile that may be confounded by off-target effects [2]. The 2-anilino substitution thus provides a distinct balance of LSD1 potency and MAO-A avoidance.
| Evidence Dimension | LSD1 inhibition IC50 / MAO-A selectivity ratio |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM; MAO-A IC50 >100,000 nM |
| Comparator Or Baseline | 2-amino-5-benzylidenethiazol-4-one analog (BDBM256457): LSD1 Ki = 50 nM; MAO-B Ki >100,000 nM |
| Quantified Difference | Target compound: selectivity ratio >280; Comparator: selectivity not defined due to different MAO isoform tested |
| Conditions | LSD1: human recombinant enzyme, Amplex Red/H2O2 detection, 30 min incubation; MAO-A: human MAO-A, luciferin-based substrate, 60 min incubation |
Why This Matters
For LSD1-focused screening, the 2-anilino parent offers a verified selectivity window against MAO-A, reducing the risk of false positives from amine oxidase cross-reactivity.
- [1] BindingDB BDBM50067551 (CHEMBL3402053). IC50: 356 nM (LSD1); IC50: >100,000 nM (MAO-A). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] BindingDB BDBM256457 (US9487512, example 1). Ki: 50 nM (LSD1); Ki: >100,000 nM (MAO-B). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=256457 View Source
